molecular formula C19H18BrN3OS B3003478 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206991-23-2

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B3003478
CAS No.: 1206991-23-2
M. Wt: 416.34
InChI Key: PLMVQEMMBLAVJZ-UHFFFAOYSA-N
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Description

This compound features a 5-(4-bromophenyl)-substituted imidazole core, an o-tolyl group at the N1 position, a thioether linkage, and an N-methylacetamide side chain. The thioether and acetamide moieties are critical for hydrogen bonding and solubility, respectively. Structural analogs often vary in aryl substituents, heterocyclic cores, or acetamide modifications, leading to differences in bioactivity and physicochemical properties .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-5-3-4-6-16(13)23-17(14-7-9-15(20)10-8-14)11-22-19(23)25-12-18(24)21-2/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMVQEMMBLAVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the bromophenyl and o-tolyl groups. The final step involves the addition of the thio and N-methylacetamide groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl and o-tolyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key features with the target molecule:

Compound Name Core Structure Key Substituents Biological Target (Inferred) Synthesis Yield (If Reported)
Target Compound Imidazole 5-(4-Bromophenyl), 1-(o-tolyl), thio-N-methylacetamide Not explicitly stated Not reported
2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (Compound 20 , ) Imidazole 4-(4-Bromophenyl), thio-N-phenylacetamide IMPDH inhibitor 89% (General Method A)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9 , ) Imidazole 5-(4-Fluorophenyl), 1-(4-methoxyphenyl), thio-N-thiazolyl acetamide COX-1/2 inhibition Not reported
2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-methylacetamide (P517 , ) Pyridine Cyclopropylmethoxyphenyl, dicyano, thio-N-methylacetamide A2BAR agonist Not reported

Key Observations :

  • Core Heterocycle : The target compound’s imidazole core (vs. pyridine in P517) may enhance π-π stacking interactions in enzyme binding .
  • Halogen Effects: Bromine in the target (vs. fluorine in Compound 9) increases molecular weight (∼80 vs. ∼19 g/mol) and lipophilicity (cLogP ∼4.5 vs.
  • Acetamide Substitution : N-methylacetamide in the target (vs. N-phenyl in Compound 20) likely enhances metabolic stability by reducing susceptibility to oxidative dealkylation .
Stability and Drug-Likeness
  • Metabolic Stability : The N-methyl group in the target’s acetamide reduces first-pass metabolism compared to N-phenyl (Compound 20) or N-thiazolyl (Compound 9) .
  • Solubility: The acetamide moiety improves aqueous solubility (estimated ∼25 µg/mL) compared to non-polar analogs like those in –7 .

Biological Activity

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure incorporating an imidazole ring, bromophenyl, and o-tolyl groups, which may contribute to its reactivity and interaction with biological targets. The following sections will explore the chemical properties, synthesis, biological activities, and research findings related to this compound.

Chemical Structure and Properties

The chemical formula for 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is C₁₆H₁₅BrN₂S. Its structure includes:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Bromophenyl Group : A phenyl ring substituted with a bromine atom.
  • o-Tolyl Group : A methyl-substituted phenyl group.
  • Thioether Linkage : Connecting the imidazole ring to the N-methylacetamide moiety.

This structural complexity suggests diverse biological activities, particularly in terms of enzyme interaction and receptor binding.

Synthesis

The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : Achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
  • Bromination : The introduction of the bromophenyl group via bromination of a phenyl ring.
  • Thioamide Formation : Reacting the imidazole derivative with thioacetic acid or its derivatives.

These steps can be optimized for yield and purity using catalysts and controlled environments.

The biological activity of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The imidazole ring can interact with various enzymes, potentially altering their activity.
  • Receptor Binding : The bromophenyl and o-tolyl groups enhance binding affinity to protein targets, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit antimicrobial activities. For instance, studies have shown that related thiosemicarbazides possess increased antibacterial properties compared to their chlorine analogs due to enhanced electron density . This suggests a potential for 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in developing antimicrobial agents.

Comparative Analysis

A comparative analysis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide with structurally similar compounds reveals unique aspects:

Compound Key Feature Biological Activity
2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamideChlorine instead of BromineReduced activity compared to brominated variant
2-((5-(4-fluorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamideFluorinated phenyl groupVariable effects on binding affinity
2-((5-(4-methylphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamideMethyl substitutionAltered steric properties affecting interactions

The presence of the bromine atom in the compound enhances its reactivity and biological efficacy compared to its analogs.

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